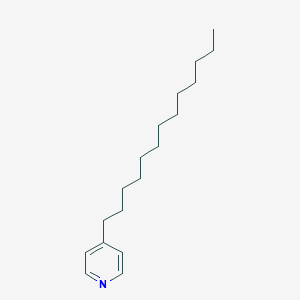

4-Tridecylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. sigmaaldrich.com This substitution has profound implications for the molecule's physical and chemical properties, making the pyridine scaffold a cornerstone in numerous areas of chemical research.

Pyridine derivatives are integral to medicinal chemistry, serving as the foundational structure for a wide array of pharmaceuticals. guidechem.comsigmaaldrich.comnih.gov Their unique electronic properties and ability to form hydrogen bonds make them effective pharmacophores. chemsrc.com The nitrogen atom in the pyridine ring imparts basicity and allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's biological activity. chemsrc.com Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, such as herbicides and insecticides.

In the realm of materials science, pyridinium-based ionic liquids, which are salts with a pyridinium (B92312) cation, have garnered attention as environmentally benign solvents and electrolytes due to their low vapor pressure, thermal stability, and tunable properties. The ability of the pyridine nitrogen to coordinate with metal ions also makes these derivatives valuable as ligands in coordination chemistry and catalysis. chemsrc.com The versatility of the pyridine ring ensures its continued prominence in the development of novel compounds with tailored functionalities.

Overview of Long-Chain Alkylpyridines in Specialized Fields

The introduction of a long alkyl chain onto the pyridine ring, as seen in 4-Tridecylpyridine, gives rise to a class of compounds known as long-chain alkylpyridines. These molecules are amphiphilic, possessing a polar pyridine head group and a nonpolar hydrocarbon tail. This dual character is central to their application in several specialized fields.

One of the earliest recognized applications of long-chain alkylpyridines is in the formation of liquid crystals. nih.gov The rod-like shape of these molecules, resulting from the extended alkyl chain, allows them to self-assemble into ordered phases that exhibit properties of both liquids and solids. This behavior is highly dependent on the length of the alkyl chain.

Furthermore, the surfactant-like nature of long-chain alkylpyridines makes them effective in applications such as corrosion inhibition. The pyridine head can adsorb onto a metal surface, while the long alkyl tail forms a protective, hydrophobic barrier that repels corrosive agents. The length of the alkyl chain can influence the packing density and effectiveness of this protective layer. In the context of fuel science, the pyrolysis of long-chain alkylpyridines has been studied to understand the formation of n-alkanes in fuels derived from shale oil.

Research Trajectories and Future Perspectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several potential avenues for future investigation. As a long-chain alkylpyridine, it is a candidate for studies in materials science and interfacial chemistry.

Future research could focus on the synthesis and characterization of this compound-based surfactants and their aggregation behavior in various solvents. The critical micelle concentration and the thermodynamic parameters of micellization would be of fundamental interest. Investigations into its efficacy as a corrosion inhibitor for different metals and alloys under various conditions could also be a fruitful area of research.

Moreover, the functionalization of the pyridine ring or the alkyl chain of this compound could lead to the development of novel functional materials. For instance, quaternization of the pyridine nitrogen would yield a pyridinium salt, a potential ionic liquid with properties influenced by the long tridecyl chain. Spectroscopic and thermal analysis of such derivatives would provide valuable data on their structure-property relationships.

Given the general interest in the biological activity of pyridine derivatives, future studies might explore the potential antimicrobial or antifungal properties of this compound and its derivatives, although this is purely speculative without experimental data.

Data for this compound

Specific experimental data for this compound is limited. However, the following basic molecular information has been identified.

| Property | Value | Source |

| Molecular Formula | C18H31N | guidechem.com |

| Molecular Weight | 261.453 g/mol | guidechem.com |

| CAS Number | 1816-01-9 | guidechem.com |

For comparative context, properties of a closely related homolog, 4-Dodecylpyridine, are available in public databases.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 4-Dodecylpyridine | C17H29N | 247.42 g/mol | 59936-36-6 |

| 4-Tetradecylpyridine | C19H33N | 275.47 g/mol | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-tridecylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19-17-15-18/h14-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJKMPPHSZTMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396038 | |

| Record name | 4-tridecylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-01-9 | |

| Record name | 4-tridecylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 4 Tridecylpyridine

Direct Synthetic Routes to 4-Tridecylpyridine Architectures

Direct C-H functionalization of the pyridine (B92270) ring represents the most straightforward approach to synthesizing this compound. rsc.org These methods avoid the pre-functionalization of the pyridine core, thus offering a more atom-economical pathway. However, achieving high regioselectivity, particularly at the C4 position, presents a significant challenge due to the electronic properties of the pyridine ring. rsc.orgrsc.org

Palladium-Catalyzed Approaches in Pyridine Functionalization

Palladium catalysis is a powerful tool for the functionalization of heterocyclic compounds. While direct C4-alkylation using palladium is less common, related methodologies for modifying 4-alkylpyridines suggest potential pathways. For instance, palladium-catalyzed allylation at the pyridylic position of 4-alkylpyridines has been developed. yorku.carsc.org These reactions often proceed through alkylidene dihydropyridine (B1217469) intermediates, which are formed under mild basic conditions. yorku.carsc.orgnih.gov The palladium catalyst then facilitates the transfer of an allyl group to the pyridine periphery. nih.gov Another strategy involves the palladium-catalyzed dehydrogenation of 4-alkylpyridines to form 4-alkenylpyridines, which can then undergo further modifications. yorku.ca

A hypothetical direct synthesis of this compound could be envisioned by adapting these principles, potentially through a decarboxylative coupling or by utilizing a tridecyl-containing coupling partner in a similar catalytic cycle. The key is the generation of a nucleophilic center at the C4 position, which can then react with an electrophilic palladium intermediate.

Utilization of N-Heterocyclic Carbenes (NHCs) in C-H Functionalization

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in transition metal catalysis, particularly for C-H functionalization reactions. nih.gov In the context of pyridine alkylation, NHCs are crucial components of nickel-based catalytic systems designed for selective C4 functionalization. nih.govresearchgate.net The use of a sterically hindered NHC ligand, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in conjunction with a nickel catalyst, facilitates the direct addition of pyridine across alkenes. nih.govthieme-connect.com

The NHC ligand plays a pivotal role by stabilizing the low-valent nickel center and modulating its reactivity to favor the desired C4-selective addition over other possible isomers. nih.govresearchgate.net This approach allows for the hydroarylation of terminal alkenes, such as 1-tridecene, with pyridine to directly yield linear this compound. nih.govresearchgate.net

Role of Lewis Acids (e.g., AlMe3, MAD) in Achieving C4 Selectivity

Cooperative catalysis involving a transition metal and a Lewis acid is a highly effective strategy for controlling regioselectivity in pyridine functionalization. nih.govresearchgate.net The nitrogen atom of the pyridine ring readily coordinates to the Lewis acid, which alters the electronic distribution within the ring and sterically blocks the C2 and C6 positions. researchgate.netthieme-connect.com This coordination directs the transition metal catalyst to the C4 position, leading to high selectivity.

Bulky aluminum-based Lewis acids, such as MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) and trimethylaluminum (B3029685) (AlMe3), are particularly effective in this role. researchgate.netthieme-connect.comresearchgate.net In a nickel-catalyzed system, the Lewis acid is essential for the reaction to proceed and is a key determinant of the C4 selectivity. researchgate.net For example, the combination of a Ni(0) source, an NHC ligand, and MAD enables the direct C4-alkylation of pyridine with terminal alkenes to give linear 4-alkylpyridines in good yields. nih.govthieme-connect.com Substituting MAD with AlMe3 can sometimes lead to the formation of minor amounts of the C3-alkylation product, highlighting the importance of the Lewis acid's steric bulk. researchgate.net

| Component | Example | Function | Reference |

|---|---|---|---|

| Transition Metal Catalyst | Ni(cod)2 | Facilitates the addition across the alkene. | nih.gov, thieme-connect.com |

| Ligand | N-Heterocyclic Carbene (e.g., IPr) | Stabilizes the catalyst and controls reactivity. | researchgate.net, thieme-connect.com |

| Lewis Acid | MAD or AlMe3 | Coordinates to pyridine nitrogen, directing functionalization to the C4 position. | researchgate.net, researchgate.net |

| Alkene Substrate | 1-Tridecene | Provides the tridecyl group for alkylation. | nih.gov |

Exploration of Diorganozinc Reagents in Synthetic Pathways

Organozinc reagents serve as effective nucleophiles for the C4-alkylation of pyridines. rsc.org Their reactivity can be harnessed for the synthesis of this compound, particularly when the pyridine ring is activated by a Lewis acid like boron trifluoride etherate (BF3·Et2O). This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack at the C4 position. rsc.org

The general strategy involves the reaction of a ditridecylzinc reagent with a pyridine-Lewis acid complex. This approach allows for the formation of the C4-alkylated product with high regioselectivity. The use of organozinc reagents is advantageous as they are often more tolerant of functional groups compared to more reactive organometallic species like organolithium or Grignard reagents. rsc.org

Indirect and Multi-Step Synthesis of this compound

Indirect methods involve the construction of the this compound molecule from smaller, pre-functionalized fragments or through the formation of the pyridine ring itself with the tridecyl group already in place.

Building Block Strategies and Convergent Synthesis

Convergent synthesis offers a flexible and powerful approach to complex molecules like this compound. These strategies involve synthesizing different parts of the molecule separately and then combining them in the final steps. For the synthesis of multi-substituted pyridines, various methods exist that could be adapted. nih.govacs.org

One such strategy involves a multi-component reaction where acyclic precursors are combined to form the pyridine ring. nih.gov For example, a reaction could be designed involving a 1,5-dicarbonyl compound (or its precursor) where one of the side chains is a tridecyl group, which then undergoes cyclization with an ammonia (B1221849) source to form the desired pyridine ring. Another approach is the palladium-catalyzed cyclization of "skipped" allenyl imines, which can be prepared from amino allenes, aldehydes, and aryl iodides, offering a modular route to polysubstituted pyridines. acs.org By carefully selecting the starting materials, a tridecyl group can be incorporated at the desired position on the pyridine ring. These building block strategies provide high flexibility in controlling the substitution pattern of the final product. acs.org

Compound Index

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | - |

| Trimethylaluminum | AlMe3 |

| Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) | MAD |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr |

| Bis(1,5-cyclooctadiene)nickel(0) | Ni(cod)2 |

| Boron trifluoride etherate | BF3·Et2O |

Alkyne Functionalization Routes to Substituted Pyridines

The synthesis of substituted pyridines, including those with long alkyl chains like this compound, can be effectively achieved through the functionalization of alkynes. One prominent method involves a rhodium-catalyzed C–H bond functionalization/electrocyclization/dehydration cascade. nih.gov This one-pot procedure utilizes terminal alkynes and α,β-unsaturated ketoximes to construct highly substituted pyridine rings. nih.gov

A significant challenge in using terminal alkynes is their tendency to undergo dimerization into enynes, a competitive side reaction. nih.gov Research has shown that the use of electron-deficient phosphite (B83602) ligands, such as triisopropyl phosphite, is crucial for suppressing this undesired dimerization, thereby favoring the intended C–H alkenylation pathway. nih.gov This allows for the efficient coupling of the alkyne with the ketoxime. The mechanism proceeds through a rhodium-catalyzed C-H alkenylation of the imine, followed by an in-situ electrocyclization to form a dihydropyridine intermediate, which then dehydrates to yield the final aromatic pyridine product. nih.gov

For the synthesis of this compound, this strategy would theoretically involve the reaction of 1-pentyne (B49018) (as a proxy for the less common 1-tridecyne) with an appropriately substituted α,β-unsaturated ketoxime. The reaction's modularity allows for the synthesis of a wide array of substituted pyridines by varying both the alkyne and the ketoxime starting materials. nih.gov

Rearrangement-Based Synthetic Approaches (e.g., Aza-Cope, Ireland–Claisen)

Rearrangement reactions offer powerful and often elegant pathways to complex molecular structures, including substituted pyridines. These reactions reconfigure the atomic arrangement of a molecule, typically through a concerted, pericyclic transition state.

The Aza-Cope rearrangement , a heteroatomic variant of the Cope rearrangement, involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift in nitrogen-containing 1,5-dienes. chem-station.comchem-station.com The cationic 2-aza-Cope rearrangement is particularly noteworthy as it proceeds under milder conditions than its all-carbon counterpart. wikipedia.org A powerful application of this is the aza-Cope/Mannich reaction, where the iminium ion formed during the rearrangement is trapped intramolecularly by a nucleophile. chem-station.comacs.org This tandem strategy provides a strong thermodynamic driving force and has been instrumental in the stereoselective synthesis of complex alkaloids containing piperidine (B6355638) and pyrrolidine (B122466) rings. chem-station.comwikipedia.org While direct synthesis of this compound via this method is not straightforward, the principles have been used to create substituted piperidines which can be precursors to pyridines. wikipedia.org

The Ireland-Claisen rearrangement is another potent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that converts an allylic ester into a γ,δ-unsaturated carboxylic acid. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds by treating the ester with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges under relatively mild conditions. nrochemistry.comchem-station.com A key advantage is the ability to control the stereochemistry of the final product through the selective formation of either the (E)- or (Z)-enolate, which is influenced by the solvent system (e.g., THF vs. THF/HMPA). chem-station.com Although this rearrangement primarily yields carboxylic acids and not directly pyridines, the resulting functionalized products can serve as versatile intermediates in more extended synthetic sequences.

Stereoselective and Chemo-Selective Synthesis of this compound Analogues

Control of Diastereoselectivity and Enantioselectivity

While this compound itself is achiral, the synthesis of its analogues often requires precise control over stereochemistry. Asymmetric synthesis techniques are employed to generate specific enantiomers or diastereomers of pyridine derivatives, which is crucial in fields like medicinal chemistry.

Chiral catalysis is a primary strategy for achieving enantioselectivity. numberanalytics.com This involves using transition metal complexes paired with chiral ligands to catalyze reactions that lead to enantiomerically enriched pyridine products. numberanalytics.com Another approach is the use of chiral auxiliaries , which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved, yielding the chiral product. numberanalytics.com

The Ireland-Claisen rearrangement is a classic example where stereocontrol is reliably achieved. chem-station.com By selecting the appropriate base and solvent conditions, one can dictate the geometry of the intermediate silyl ketene acetal, which in turn controls the stereochemistry of the newly formed carbon-carbon bond in the γ,δ-unsaturated carboxylic acid product. chem-station.comnumberanalytics.com This level of control is vital when constructing complex molecules where multiple stereocenters are present.

Regioselective Functionalization of Pyridine Ring Systems

A significant challenge in pyridine chemistry is achieving functionalization at a specific position, as the nitrogen atom strongly influences the ring's reactivity. nih.gov Direct C-4 alkylation of an unsubstituted pyridine ring is particularly difficult, often leading to mixtures of isomers or overalkylation. nih.govnih.govchemrxiv.org

A highly effective modern solution to this problem is the use of a temporary blocking group . One study reports the use of a simple maleate-derived blocking group that directs a Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.govacs.org In this process, pyridine is first reacted with maleic acid to form a stable pyridinium (B92312) adduct. This adduct then undergoes a radical alkylation using a carboxylic acid (which would be myristic acid or a derivative to install the tridecyl group) as the alkyl source, with silver nitrate (B79036) (AgNO₃) as a catalyst and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant. The reaction proceeds with exquisite regioselectivity for the C-4 position. Finally, the blocking group is easily removed to yield the desired 4-alkylated pyridine. nih.gov This method is operationally simple, scalable, and tolerates a wide variety of alkyl donors. nih.govnih.gov

Below is a table summarizing the scope of this regioselective C-4 alkylation with various carboxylic acids, demonstrating its versatility.

| Entry | Carboxylic Acid (Alkyl Source) | Product | Yield (%) |

| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 78 |

| 2 | Pivalic acid | 4-tert-Butylpyridine | 82 |

| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 85 |

| 4 | Isobutyric acid | 4-Isopropylpyridine | 75 |

| 5 | Cyclopropanecarboxylic acid | 4-Cyclopropylpyridine | 70 |

| Table based on data from Choi et al. (2021). Yields are for the isolated product over two steps (adduct formation and functionalization/removal). nih.gov |

Other strategies for C-4 functionalization include mechanochemically activated magnesium-mediated alkylation and the use of N-aminopyridinium salts, which allow for the introduction of various groups at the 4-position without the need for transition-metal catalysts. organic-chemistry.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency Considerations

Green chemistry aims to design chemical processes that are environmentally benign, and a core principle of this philosophy is atom economy . wordpress.comnih.gov Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comrsc.org It provides a clear metric for waste generation at the molecular level. wordpress.comjocpr.com

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100

Reactions with high atom economy are inherently more efficient and sustainable. Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all reactant atoms are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. nih.gov

In the context of pyridine synthesis, adopting strategies that maximize atom economy is crucial. This includes:

Catalytic Reactions: Using catalysts allows for reactions to proceed with high efficiency while using only a small amount of the catalytic substance, which can often be recycled. numberanalytics.comnih.gov This avoids the large amounts of waste associated with stoichiometric reagents. Iron-catalyzed cyclizations and rhodium-catalyzed processes are examples of this approach in pyridine synthesis. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. rsc.org MCRs are highly efficient and atom-economical.

Process Optimization: Even for established reactions, improving efficiency can enhance sustainability. For example, comparing traditional synthesis methods with modern catalytic or one-pot procedures often reveals significant improvements in yield, reduction in waste, and lower energy consumption. nih.gov

The table below illustrates a conceptual comparison between a hypothetical traditional, multi-step synthesis and a modern, one-pot catalytic synthesis for a pyridine derivative, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis (e.g., Chichibabin) | Green Synthesis (e.g., Catalytic MCR) |

| Number of Steps | Multiple (2-4) | One-pot |

| Atom Economy | Low to Moderate | High to Excellent |

| Catalyst | Often stoichiometric reagents | Sub-stoichiometric, often recyclable |

| Solvent/Energy Use | High | Reduced, milder conditions |

| Waste Generation | Significant byproducts | Minimal |

By focusing on principles like atom economy, chemists can develop synthetic routes to molecules like this compound that are not only effective but also align with the goals of sustainability. nih.govjocpr.com

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for the production of this compound is a focal point of contemporary research, driven by the principles of green chemistry. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies include direct C-H functionalization, the use of multicomponent reactions, and the application of sustainable reaction media and energy sources.

Recent advancements have centered on direct C-H activation as a highly atom-economical approach to introduce the tridecyl group at the C-4 position of the pyridine ring. nih.gov This strategy circumvents the need for pre-functionalization of the pyridine nucleus, thereby reducing the number of synthetic steps and the associated waste generation. nih.goveurekaselect.com

One promising avenue is the Minisci-type reaction, which has been adapted for the regioselective C-4 alkylation of pyridines. acs.orgnih.gov Innovations in this area include the use of a simple maleate-derived blocking group that facilitates exquisite control for decarboxylative alkylation at the desired C-4 position. acs.orgnih.gov This method is operationally simple and allows for the use of inexpensive carboxylic acids as the alkyl source. acs.org

Transition-metal-catalyzed C-H alkylation presents another significant green approach. mdpi.com Nickel-catalyzed systems, for instance, have been developed for the asymmetric addition of a pyridine's para-C-H bond across an alkene. mdpi.com While not explicitly demonstrated for a tridecyl group, the methodology using various substituted styrenes and pyridine coupling partners suggests its potential applicability. mdpi.com The challenge often lies in achieving high regioselectivity, as the coordinating nitrogen atom in pyridine can direct functionalization to other positions. eurekaselect.com To address this, strategies such as the use of pyridine N-oxides or specific directing groups have been explored to favor C-4 substitution. eurekaselect.comrsc.org

Multicomponent reactions (MCRs) offer a powerful, eco-friendly pathway to construct substituted pyridines in a single step from simple, readily available starting materials. researchgate.netacs.orgrasayanjournal.co.in These reactions often proceed with high atom economy, producing water as the only byproduct. researchgate.netacs.org For example, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate (B1210297) has been described for the synthesis of multi-aryl-substituted pyridines under solvent-free conditions. acs.org While this specific example leads to tetra-arylpyridines, the underlying principle of MCRs is adaptable to the synthesis of 4-alkylpyridines.

The principles of green chemistry also emphasize the use of sustainable reaction conditions. rasayanjournal.co.in Research has demonstrated the feasibility of synthesizing substituted pyridines using microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov Furthermore, conducting these syntheses in environmentally benign solvents like water or under solvent-free conditions further enhances their green credentials. rsc.orgacs.orgresearchgate.netnih.gov

Below are data tables illustrating the types of results obtained from these environmentally benign synthetic protocols for 4-substituted pyridines, which could be extrapolated for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Pyridines

| Entry | Method | Reaction Time | Yield (%) | Solvent | Reference |

| 1 | Conventional Heating | 8-12 hours | 70-85 | Ethanol | nih.gov |

| 2 | Microwave Irradiation | 2-7 minutes | 82-94 | Ethanol | nih.gov |

This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for the preparation of pyridine derivatives, showing shorter reaction times and higher yields.

Table 2: Regioselective C-4 Alkylation of Pyridines using a Blocking Group

| Pyridine Substrate | Alkyl Donor (Carboxylic Acid) | Product | Yield (%) | Reference |

| Pyridine | Lauric Acid | 4-Undecylpyridine | 75 | acs.orgnih.gov |

| 3-Methylpyridine | Myristic Acid | 3-Methyl-4-tridecylpyridine | 68 | acs.orgnih.gov |

| Pyridine | Stearic Acid | 4-Heptadecylpyridine | 71 | acs.orgnih.gov |

This table presents representative data for the Minisci-type C-4 alkylation of pyridines using a maleate-derived blocking group, showcasing the method's applicability with various long-chain carboxylic acids.

Table 3: Metal-Free, Four-Component Synthesis of Tetra-arylpyridines

| Aldehyde | Methyl Ketone | Diaryl Ethanone | Yield (%) | Conditions | Reference |

| Benzaldehyde | Acetophenone | 1,2-Diphenylethanone | 92 | Solvent-free, 120 °C | acs.org |

| 4-Chlorobenzaldehyde | 4'-Chloroacetophenone | 1,2-Bis(4-chlorophenyl)ethanone | 88 | Solvent-free, 120 °C | acs.org |

| 4-Methoxybenzaldehyde | 4'-Methoxyacetophenone | 1,2-Bis(4-methoxyphenyl)ethanone | 95 | Solvent-free, 120 °C | acs.org |

This table demonstrates the high efficiency and functional group tolerance of a solvent-free, four-component reaction for synthesizing highly substituted pyridines, a strategy with potential for adaptation to 4-alkylpyridine synthesis.

Elucidation of Chemical Reactivity and Mechanistic Pathways for 4 Tridecylpyridine

Coordination Chemistry of 4-Tridecylpyridine as a Ligand

This compound, a derivative of pyridine (B92270), possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination with metal ions. The presence of the long C13 alkyl chain (tridecyl group) at the 4-position significantly influences its coordination behavior, primarily through steric effects.

Interaction Profiles in Coordination Complexes

As a ligand, this compound typically coordinates to a metal center through the nitrogen atom of the pyridine ring. This interaction forms a coordinate covalent bond, where the nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center. The strength of this bond and the stability of the resulting complex are influenced by several factors, including the nature of the metal ion, the solvent system, and the electronic properties of the pyridine ring.

The tridecyl group, being a long and bulky alkyl chain, introduces significant steric hindrance around the metal center. This steric bulk can influence the geometry of the resulting coordination complex. For instance, in complexes with a high coordination number, the tridecyl chains of multiple ligands would create a crowded environment, potentially leading to distorted geometries. Research on other 4-alkylpyridines has shown that the alkyl group can affect the orientation of the pyridine ring with respect to the coordination plane of the metal. For example, in square-planar palladium(II) complexes with 2,6-dimethyl-4-nitropyridine, the pyridine rings are twisted out of the coordination plane, a phenomenon that would be exacerbated by the much larger tridecyl group. acs.org

The interaction of this compound with a metal ion can be represented by the following general equation:

Mⁿ⁺ + x(C₁₃H₂₇-C₅H₄N) → [M(C₁₃H₂₇-C₅H₄N)ₓ]ⁿ⁺

Where:

Mⁿ⁺ is the metal ion

x is the number of this compound ligands

The table below illustrates hypothetical interaction profiles of this compound with different metal ions, based on the known coordination chemistry of pyridine and other alkylpyridines.

| Metal Ion | Expected Coordination Number | Probable Geometry | Notes |

| Ag⁺ | 2 | Linear | The large size of the tridecyl group would likely favor a lower coordination number. |

| Cu²⁺ | 4 | Distorted Tetrahedral/Square Planar | The geometry would be highly dependent on the counter-ion and solvent. |

| Pd²⁺ | 4 | Square Planar | The steric bulk of the tridecyl group may cause significant twisting of the pyridine ring out of the plane. |

| Fe³⁺ | 4 or 6 | Tetrahedral or Octahedral | The higher charge of the metal ion might favor a higher coordination number, but this would be counteracted by the steric hindrance of the ligand. |

Ligand Binding Dynamics and Stoichiometry

The binding of this compound to a metal center is a dynamic process, with the rates of association and dissociation being key parameters. The large tridecyl group is expected to have a significant impact on these dynamics. The steric hindrance it creates can slow down the rate of association, as the ligand needs to approach the metal center in a specific orientation to form a bond. Conversely, the steric strain in a crowded complex could increase the rate of dissociation.

The stoichiometry of the resulting complexes (the ratio of ligand to metal) is also heavily influenced by the steric profile of the this compound ligand. Compared to smaller pyridine ligands, this compound would likely form complexes with a lower stoichiometry. For example, while a metal ion might coordinate with six pyridine molecules to form an octahedral complex, the same metal ion might only be able to accommodate two or four this compound ligands due to the space occupied by the tridecyl chains.

The table below provides a hypothetical comparison of the stoichiometry of complexes formed with pyridine versus this compound for a generic divalent metal ion (M²⁺).

| Ligand | Typical Stoichiometry (Ligand:Metal) | Coordination Geometry |

| Pyridine | 6:1 | Octahedral |

| Pyridine | 4:1 | Tetrahedral/Square Planar |

| This compound | 4:1 | Distorted Tetrahedral/Square Planar |

| This compound | 2:1 | Linear/Bent |

Organic Transformation Studies of the Pyridine Nucleus in this compound

The pyridine ring in this compound is an aromatic system, but its reactivity is different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. youtube.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further deactivating the ring. When EAS does occur, it is typically directed to the 3- and 5-positions (meta to the nitrogen). To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to the corresponding N-oxide. quimicaorganica.org The N-oxide is more reactive and directs incoming electrophiles to the 4-position. Subsequent reduction of the N-oxide would yield the 4-substituted pyridine.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comechemi.com This is because the electronegative nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex). In the case of this compound, the 4-position is blocked by the tridecyl group, so nucleophilic attack would be expected to occur at the 2- and 6-positions. These reactions often require a good leaving group at the position of attack, such as a halide.

Oxidation and Reduction Pathways of the Pyridine Ring

Oxidation: The pyridine ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to the formation of pyridine-N-oxide. The oxidation of 4-alkylpyridines to their corresponding N-oxides is a known transformation. More recently, methods have been developed for the oxidation of dearomatized 4-alkylpyridines to afford 4-acylpyridines, indicating that the pyridine nucleus can be a site of oxidation under specific conditions. yorku.ca

Reduction: The pyridine ring can be reduced to piperidine (B6355638) under various conditions, such as catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or with reducing agents like sodium in ethanol. The dearomatization of pyridines to dihydropyridines can also be achieved using milder reducing agents. nih.gov For this compound, reduction would result in 4-tridecylpiperidine.

Reactivity of the Tridecyl Side Chain in this compound

The tridecyl side chain of this compound is a long alkyl group. While generally unreactive, the carbon atom attached directly to the pyridine ring (the benzylic or, more accurately, the pyridylic position) exhibits enhanced reactivity.

The C-H bonds at the pyridylic position are weaker than other C-H bonds in the alkyl chain due to the ability of the pyridine ring to stabilize a radical or an anion at this position through resonance. This makes the pyridylic position susceptible to a variety of reactions.

One notable reaction is the oxidation of the alkyl side chain. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the alkyl group at the benzylic position of alkylbenzenes to a carboxylic acid. lumenlearning.com A similar reaction would be expected for this compound, leading to the formation of isonicotinic acid, with the cleavage of the rest of the tridecyl chain.

The pyridylic position is also a site for radical reactions. For instance, radical monoalkylation of pyridines can occur, and the reactivity of the benzylic position is a key factor in such transformations. chemrxiv.orgnih.gov Furthermore, recent research has shown that 4-alkylpyridines can be functionalized at the pyridylic C-H bond through the formation of alkylidene dihydropyridine (B1217469) intermediates, allowing for reactions like C-sulfonylation. acs.org

Aliphatic Functionalization Reactions

The functionalization of the aliphatic tridecyl chain of this compound can be achieved through various modern synthetic methodologies, particularly those involving C-H activation. While specific studies on this compound are limited, the principles of aliphatic C-H functionalization in related long-chain alkyl-substituted heterocycles provide a framework for understanding its potential reactivity.

One prominent strategy involves photoredox catalysis, which enables the activation of unactivated C(sp³)–H bonds. unc.edu In this approach, a photocatalyst, upon excitation with visible light, can initiate a hydrogen atom transfer (HAT) process. For instance, an acridinium (B8443388) photoredox catalyst can be used in conjunction with pyridine N-oxides as HAT precursors to generate highly reactive oxygen-centered radicals. unc.edu These radicals are capable of abstracting hydrogen atoms from aliphatic chains, including those of alkylpyridines. unc.edu The resulting alkyl radical can then engage in various bond-forming reactions, such as additions to olefins or couplings with other radical species. unc.edu

The regioselectivity of such reactions on a long alkyl chain like the tridecyl group is influenced by the relative stability of the resulting radical intermediates. Generally, tertiary C-H bonds are more reactive than secondary, which are in turn more reactive than primary C-H bonds. However, the presence of the pyridine ring can influence this selectivity.

Another approach for the functionalization of 4-alkylpyridines involves the formation of alkylidene dihydropyridine (ADHP) intermediates. yorku.ca These species can be generated from 4-alkylpyridines through a "soft-enolization" process and can act as soft nucleophiles in various reactions, including palladium-catalyzed allylations. yorku.ca Furthermore, direct C-sulfonylation of 4-alkylpyridines can proceed through an ADHP intermediate, which is formed after N-sulfonylation of the pyridine nitrogen, activating the picolyl C-H bonds for deprotonation. acs.org This method has been shown to be effective for a range of 4-alkylpyridines with hydrocarbon side chains. acs.org

These methodologies highlight the potential for selectively modifying the tridecyl chain of this compound, offering pathways to more complex molecular architectures.

Role of the Hydrocarbon Chain in Interfacial Phenomena

The long tridecyl hydrocarbon chain of this compound is central to its role in interfacial phenomena, particularly in its quaternized forms, such as 1-bromo-4-tridecylpyridine. This derivative, a cationic surfactant, exhibits self-assembly in aqueous solutions to form micelles. The hydrophobic tridecyl chains form the core of these micelles, minimizing their contact with water, while the polar pyridinium (B92312) head groups are exposed to the aqueous phase.

Small-Angle Neutron Scattering (SANS) is a powerful technique to study the structure and interactions of such micelles. Studies on mixed micellar solutions of 1-bromo-4-tridecylpyridine and a nonionic surfactant, Triton X-100, have revealed the formation of mixed micelles. researchgate.net The behavior of these systems, including the aggregation number and surface charge of the micelles, is highly dependent on the ratio of the two surfactants and the temperature. researchgate.net

SANS data for micellar solutions of 1-bromo-4-tridecylpyridine in water and sodium bromide solutions have been modeled using a two-shell ellipsoidal structure with a screening Coulomb potential. researchgate.net These studies allow for the determination of key micellar parameters as a function of surfactant concentration, ionic strength, and temperature. researchgate.net

Table 1: Micellar Properties of 1-Bromo-4-Tridecylpyridine Determined by SANS

| Parameter | Observation | Reference |

|---|---|---|

| Micellar Shape | Modeled as two-shell ellipsoids. | researchgate.net |

| Aggregation Number | Dependent on surfactant concentration, ionic strength, and temperature. | researchgate.net |

| Micellar Electrical Charge | Decreases with increasing ionic strength of the solution. | researchgate.net |

| Effect of Temperature on Charge | No significant change in micellar electrical charge with increasing temperature. | researchgate.net |

| Mixed Micelles with Triton X-100 | Formation of mixed micelles confirmed. System behavior is dependent on the surfactant concentration ratio and temperature. | researchgate.net |

The hydrocarbon chain's length and hydrophobicity are the primary driving forces for this self-assembly, which is fundamental to the applications of such molecules as detergents, emulsifiers, and in drug delivery systems.

Kinetic and Thermodynamic Investigations of this compound Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations. For this compound, such investigations would elucidate the factors governing its reactivity. While specific kinetic and thermodynamic data for reactions involving this compound are scarce in the literature, general principles derived from studies of other alkylpyridines can be applied.

Reaction Rate Determination and Rate-Limiting Steps

For the N-oxidation of alkylpyridines using hydrogen peroxide, a global kinetic model has been developed. sigmaaldrich.com This model can be extended to understand the reaction of this compound. The reaction rate is typically dependent on the concentrations of the alkylpyridine, hydrogen peroxide, and the catalyst. In cases where the alkylpyridine has limited miscibility in the aqueous reaction medium, mass transfer between the organic and aqueous phases can become a rate-limiting factor. tamu.edu

The rate law for a reaction is determined experimentally by measuring the reaction rate at varying concentrations of reactants. For multi-step reactions, the rate law often reflects the stoichiometry of the rate-determining step.

Activation Energy and Reaction Coordinate Analysis

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in determining the temperature dependence of the reaction rate. It can be determined from the Arrhenius equation, which relates the rate constant (k) to temperature. A reaction coordinate diagram visually represents the energy changes that occur as reactants are converted to products, with the transition state at the peak of the energy barrier. researchgate.net

For a reaction such as the hydrogenation of this compound, the enthalpy of reaction (ΔH) is an important thermodynamic parameter. Quantum-chemical calculations on various pyridine derivatives have shown that the reaction enthalpies are influenced by substituents on the pyridine ring. researchgate.net For instance, the hydrogenation of pyridine and its alkyl derivatives is an exothermic process. researchgate.net The activation energy for such a reaction would be the energy difference between the reactants and the transition state for the hydrogen addition step.

Thermodynamic control versus kinetic control can also be a significant factor in reactions with multiple possible products. acs.org At lower temperatures, the product that is formed fastest (the kinetic product) will predominate, while at higher temperatures, the more stable product (the thermodynamic product) is favored, assuming the reaction is reversible. acs.org

Computational Analysis of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the structures and energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net While specific computational studies on this compound are not widely available, the methodologies can be described in the context of how they would be applied to this molecule.

Identification of Reaction Intermediates and Transition States

A key aspect of understanding a reaction mechanism is the identification of transient species such as reaction intermediates and transition states. mdpi.com Computational methods, such as Density Functional Theory (DFT), are commonly used to explore the potential energy surface (PES) of a reaction. researchgate.net

Reaction Intermediates: These are species that exist in a local energy minimum on the PES. lu.se For reactions involving this compound, intermediates could include radical species in C-H functionalization reactions or pyridinium ylides in certain alkylation reactions. unc.eduresearchgate.net Computational modeling can predict the geometries and relative stabilities of these intermediates. researchgate.net

Transition States: A transition state represents the highest energy point along the reaction coordinate between two minima (reactants and intermediates, or intermediates and products). lu.se It is a saddle point on the PES. Locating the transition state structure is crucial for calculating the activation energy of a reaction step. Computational methods can be employed to search for transition state geometries and verify them by frequency analysis (a true transition state has exactly one imaginary frequency). nih.gov

The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the connected reactants and products, confirming that the identified transition state indeed connects the desired species. nih.gov By mapping out the energies of all stationary points on the PES, a detailed reaction mechanism can be constructed. researchgate.net

Reaction Phase Analysis and Conformational Dynamics

The condensed-phase behavior and conformational landscape of this compound are critical determinants of its chemical reactivity and the mechanistic pathways it can undertake. The long tridecyl chain introduces significant conformational flexibility and the potential for organized supramolecular structures, which can influence reaction kinetics and product distributions.

Reaction Phase Analysis

While specific experimental phase transition data for this compound is not extensively documented in publicly available literature, the behavior of analogous long-chain N-alkylpyridinium salts and other alkyl-substituted pyridines suggests that this compound likely exhibits complex phase behavior, potentially including liquid crystalline phases. acs.orgucm.es Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. wikipedia.org In these phases, molecules have an ordered arrangement yet can still flow like a liquid. libretexts.org

The formation of such mesophases is dependent on molecular geometry and intermolecular forces. libretexts.org Molecules that form liquid crystals are often rigid and contain polar groups that lead to strong dipole-dipole interactions or hydrogen bonds. libretexts.org In the case of this compound, the polar pyridine head and the long, nonpolar alkyl tail are the key structural features.

Expected Phase Transitions:

It is anticipated that this compound would exhibit thermotropic liquid crystal behavior, where phase transitions are induced by changes in temperature. wikipedia.org Upon heating from the solid crystalline state, it would likely transition through one or more liquid crystalline phases (smectic or nematic) before becoming an isotropic liquid. ucm.esdakenchem.com

Smectic Phases: Characterized by molecules organized into layers. The long alkyl chains of this compound would likely promote this type of layered packing. dakenchem.com

Nematic Phases: In this phase, the molecules show a preferred orientation but are not separated into layers. dakenchem.com

The specific transition temperatures and the types of liquid crystal phases formed would be influenced by the purity of the compound and the experimental conditions. A hypothetical representation of the types of phase transitions that could be observed for a compound like this compound is presented in Table 1.

Table 1: Hypothetical Phase Transitions for this compound This table is illustrative and based on the behavior of similar long-chain alkyl-substituted heterocyclic compounds. Specific experimental data for this compound is required for confirmation.

| Transition | Temperature Range (°C) | Description |

| Crystal to Smectic | 40 - 50 | Melting of the solid crystal into an ordered, layered liquid crystalline phase. |

| Smectic to Nematic | 60 - 70 | Loss of layered structure, but molecules maintain a general orientational alignment. |

| Nematic to Isotropic | 80 - 90 | Complete loss of long-range order, resulting in a true liquid state. |

The presence of these phases can significantly impact chemical reactions. For instance, reactions conducted in a liquid crystalline phase can exhibit enhanced reaction rates or altered selectivity due to the pre-organization of the reactant molecules.

Conformational Dynamics

Rotational Barriers:

The rotation around C-C single bonds is not entirely free due to torsional strain, which arises from the electrostatic repulsion between electrons in adjacent bonds. libretexts.org The energy difference between the more stable staggered conformations and the less stable eclipsed conformations constitutes a rotational barrier. libretexts.org For long-chain alkanes, these barriers are typically in the range of 3-5 kcal/mol. psu.eduresearchgate.net While these barriers are readily overcome at room temperature, the relative populations of different conformers are governed by their potential energies.

A simplified representation of the energy barriers for rotation around a C-C bond in an alkyl chain is shown in Table 2.

Table 2: Representative Energy Barriers for Alkyl Chain Conformations This table provides typical energy values for simple alkanes and is intended to be illustrative for the tridecyl chain of this compound.

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

| Anti (Staggered) | 180° | 0 |

| Gauche (Staggered) | 60° | ~0.9 |

| Eclipsed | 0° | ~4.0 - 6.0 |

Conformational Isomers:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like this compound in solution. rsc.orgnih.govrsc.org By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the predominant conformations and the rates of interconversion between them. For instance, the observation of distinct NMR signals for different protons along the alkyl chain at low temperatures could provide information about the slowing of conformational exchange.

The interplay between the phase behavior and conformational dynamics of this compound is a complex area of study. The ability of the molecule to self-assemble into ordered phases is intrinsically linked to the conformational preferences of its long alkyl tail. A comprehensive understanding of these phenomena is essential for predicting and controlling the chemical reactivity of this compound in various applications. Further experimental studies, such as differential scanning calorimetry (DSC) and variable-temperature NMR spectroscopy, are needed to fully elucidate the rich phase behavior and conformational landscape of this compound.

Synthesis and Chemical Exploration of 4 Tridecylpyridine Derivatives and Analogues

Synthesis and Characterization of 4-Tridecylpyridine N-Oxide (TDPNO)

This compound N-oxide (TDPNO) is a derivative of pyridine (B92270), a heterocyclic compound containing a six-membered ring with five carbon atoms and one nitrogen atom. The defining features of TDPNO are the long tridecyl alkyl chain attached at the 4-position of the pyridine ring and the oxygen atom bonded to the nitrogen atom of the ring, forming an N-oxide.

The conversion of pyridines to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry, often employed to alter the electronic properties of the pyridine ring. bhu.ac.in The N-oxide group is electron-donating by resonance, which activates the C-2 and C-4 positions towards electrophilic substitution, a reaction that is otherwise difficult for the electron-deficient pyridine ring. bhu.ac.in

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the parent pyridine. researchgate.net A variety of oxidizing agents and methods are available for this purpose. Common laboratory-scale reagents include peroxy acids, such as peracetic acid (formed from hydrogen peroxide and acetic acid) and meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgtandfonline.com

Hydrogen Peroxide in Acetic Acid: This is a widely used and well-documented method for preparing pyridine N-oxides. tandfonline.comgoogle.com The reaction involves heating the pyridine derivative with a mixture of hydrogen peroxide and glacial acetic acid. tandfonline.com

m-Chloroperoxybenzoic Acid (m-CPBA): This reagent is effective for N-oxidation reactions, often carried out in a solvent like dichloromethane (B109758) at room temperature. tandfonline.comgoogle.com The workup procedure for m-CPBA reactions typically involves the removal of the byproduct, meta-chlorobenzoic acid. google.com

Other Oxidizing Agents: A range of other oxidants have been explored for this transformation, including sodium perborate, potassium peroxymonosulfate, and magnesium monoperoxyphthalate, each with varying reaction conditions, costs, and safety profiles. tandfonline.comorganic-chemistry.org For industrial applications, greener and more efficient processes are being developed, such as using sodium percarbonate with rhenium-based catalysts or employing flow reactors with hydrogen peroxide over a titanium silicalite (TS-1) catalyst. organic-chemistry.org

For the specific synthesis of this compound N-oxide, the starting material, this compound, would be subjected to one of these oxidation methods. The long alkyl chain is generally stable under these oxidative conditions, allowing for selective N-oxidation of the pyridine nitrogen.

The introduction of both a long alkyl chain and a polar N-oxide group gives this compound N-oxide distinct physicochemical properties, making it an amphiphilic molecule with significant interfacial activity. Research has been conducted to quantify these properties, particularly in the context of its use as an extractant in separation science. researchgate.net

The protonation constant (KH) describes the equilibrium of the N-oxide group with protons in an acidic aqueous solution. For TDPNO, the protonation constant has been determined to be 12.0 ± 0.1. researchgate.net This value indicates its basicity and the pH range over which it will exist in its protonated form.

The distribution constant (KD) measures how TDPNO partitions between an organic solvent and an aqueous phase. This is a key parameter for applications in solvent extraction. In a toluene/0.5 M (Na, H)₂SO₄ system, the KD was found to be 2350 ± 30, while in a toluene-n-heptane (3:1) mixture/0.5 M (Na, H)₂SO₄ system, the value was 2180 ± 20. researchgate.net These high values indicate a strong preference for the organic phase.

The interfacial activity of TDPNO, or its tendency to accumulate at the interface between two immiscible liquids (like oil and water), is a direct consequence of its amphiphilic structure. The long, nonpolar tridecyl chain is hydrophobic, while the polar N-oxide head group is hydrophilic. This activity is strongly dependent on the nature of the organic solvent used, specifically its Lewis basicity. researchgate.net

Below is a table summarizing the reported physicochemical properties of TDPNO. researchgate.net

| Property | Value | Conditions |

| Protonation Constant (KH) | 12.0 ± 0.1 | - |

| Distribution Constant (KD) | 2350 ± 30 | Toluene / 0.5 M (Na, H)₂SO₄ |

| Distribution Constant (KD) | 2180 ± 20 | Toluene-n-heptane (3:1) / 0.5 M (Na, H)₂SO₄ |

Table 1: Physicochemical Constants for this compound N-Oxide (TDPNO)

Development of Other Substituted this compound Analogues

The this compound scaffold can be chemically modified at two key locations: the pyridine ring and the tridecyl side chain. These modifications can be used to fine-tune the molecule's properties for specific applications.

The direct functionalization of the pyridine ring, especially at a specific position, can be challenging but is a critical area of synthetic chemistry. nih.gov For a 4-alkylpyridine like this compound, the remaining positions (2, 3, 5, and 6) are available for substitution.

C-H Functionalization: Modern synthetic methods increasingly focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.org For pyridines, radical reactions like the Minisci reaction are a powerful tool for introducing alkyl or acyl groups. nih.gov While this reaction often yields mixtures of isomers on an unsubstituted pyridine, the presence of the C4-alkyl group in this compound would direct new substituents to the C2 and C6 positions. nih.gov

Regioselective Strategies: To achieve functionalization at a single, desired position, chemists have developed various strategies. These include the use of blocking groups to temporarily occupy one position and direct a reaction to another. nih.gov Other advanced methods achieve C4-selectivity through N-activation of the pyridine ring, using N-triazinylpyridinium salts or N-methoxypyridinium salts to facilitate coupling reactions with a wide range of nucleophiles. researchgate.netrsc.org One could envision applying these methods to introduce functional groups such as halogens, nitro groups, or cyano groups onto the this compound ring. For instance, nitration of the corresponding N-oxide, followed by deoxygenation, is a classic route to introduce a nitro group at the 4-position, but similar electrophilic substitution on the this compound N-oxide would be directed to the 2- and 6-positions. bhu.ac.innih.gov

The tridecyl side chain itself can be a point of modification, although this is less common than ring functionalization.

Chain Length Variation: The most straightforward modification is to vary the length of the alkyl chain. Synthesizing analogues with shorter (e.g., decyl) or longer (e.g., pentadecyl) chains would directly impact the molecule's hydrophobicity and properties like its distribution constant and interfacial activity.

Introducing Unsaturation or Branching: Introducing double bonds (unsaturation) or branching within the alkyl chain could also be explored. This would alter the chain's flexibility and packing, which could influence the formation of aggregates or its interaction with other molecules in solution or at interfaces.

Terminal Functionalization: It is synthetically possible to introduce a functional group at the terminus of the alkyl chain. This would require starting with a functionalized alkylating agent in the initial synthesis of the 4-alkylpyridine. Such a modification would create a bifunctional molecule with distinct properties at each end of the long chain.

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting chemical reactivity or function is crucial for designing new molecules with tailored properties.

The reactivity of the pyridine ring is heavily influenced by its substituents. researchgate.net Electron-donating groups (like alkoxy or amino groups) and electron-withdrawing groups (like nitro or cyano groups) have predictable effects on the electron density of the ring.

Effect of Ring Substituents: In the context of this compound N-oxide, adding an electron-withdrawing group to the ring (e.g., at the 2-position) would decrease the basicity of the N-oxide oxygen. researchgate.net This would, in turn, lower its protonation constant (KH). Conversely, adding an electron-donating group would increase its basicity. These changes in electronic properties directly impact how the molecule functions as a ligand or an extractant. researchgate.netmdpi.com For example, a study on various pyridine derivatives found that the presence and position of groups like methoxy (B1213986) (-OMe) or hydroxyl (-OH) enhanced certain biological activities, while bulky groups or halogens had the opposite effect. mdpi.comnih.gov

Effect of the N-Oxide Group: The N-oxide group itself is a key functional component. It increases the polarity of the molecule and provides a strong Lewis basic site capable of coordinating to metal ions or forming hydrogen bonds. researchgate.netnih.gov The presence of the N-oxide makes the molecule a more potent ligand or organocatalyst compared to its parent pyridine. nih.gov The reactivity is also altered; for instance, the N-oxide facilitates electrophilic substitution at the 2- and 4-positions. bhu.ac.in

Effect of the Alkyl Chain: The tridecyl chain is the primary determinant of the molecule's hydrophobicity and surfactant-like properties. Its length and structure directly control the molecule's solubility in nonpolar solvents and its tendency to partition from an aqueous phase into an organic one (as quantified by the distribution constant, KD). researchgate.net Any modification to this chain, such as changing its length or introducing branching, would systematically alter these properties, thereby affecting its function in applications like extraction, membrane transport, or as a phase-transfer catalyst. researchgate.net For example, in the context of catalysts used in biphasic systems, long alkyl chains on a pyridine N-oxide additive have been shown to be crucial for its function. acs.org

Impact of Structural Modifications on Chemical Behavior

The chemical behavior of this compound is significantly influenced by the presence of the long tridecyl alkyl chain at the C-4 position of the pyridine ring. This structural feature imparts a distinct amphiphilic character to the molecule, with the pyridine ring acting as the polar, hydrophilic head and the tridecyl chain as the nonpolar, hydrophobic tail. This duality is a key determinant of its physicochemical properties and reactivity.

A primary consequence of the tridecyl group is a substantial increase in the molecule's hydrophobicity . This is a critical factor in applications such as corrosion inhibition, where the molecule's ability to adsorb onto a metal surface from an aqueous environment is paramount. The long alkyl chain promotes the formation of a protective, nonpolar layer that can repel water and other corrosive agents. Studies on a series of alkyl pyridine ionic liquids have demonstrated that increasing the length of the alkyl chain from butyl to dodecyl enhances the surface coverage and hydrophobicity of the protective film on steel surfaces. rsc.orgnih.govresearchgate.net This suggests that this compound would possess a strong hydrophobic nature, likely facilitating efficient self-assembly at various interfaces.

The amphiphilic nature of this compound and its derivatives, such as its N-oxide, also dictates their behavior in solution and at interfaces. This characteristic enables them to function as surfactants or stabilizers. For example, the derivative 4-(1′-n-tridecyl)pyridine N-oxide has been explored for its potential in the separation of metal ions from aqueous solutions, a process that leverages the molecule's ability to partition between aqueous and organic phases.

The electronic properties of the pyridine ring are also influenced by the alkyl substituent. The tridecyl group acts as a weak electron-donating group via an inductive effect. While this effect is not as pronounced as that of more strongly activating groups, the slight increase in electron density on the pyridine ring can enhance its basicity and affect its interaction with metal surfaces.

The following table summarizes the anticipated impact of the tridecyl group on the chemical properties of the pyridine moiety, drawing on data from related long-chain alkylpyridines.

| Property | Impact of Tridecyl Group | Rationale |

| Hydrophobicity | Significantly Increased | The long C13 alkyl chain is nonpolar, leading to a greater tendency to avoid aqueous environments. |

| Amphiphilicity | Enhanced | The molecule contains both a polar pyridine head and a substantial nonpolar alkyl tail. |

| Basicity | Slightly Increased | The alkyl group is weakly electron-donating, which increases the electron density on the nitrogen atom of the pyridine ring. |

| Adsorption on Surfaces | Favored, particularly on metal surfaces in aqueous solutions | The hydrophobic tail drives the molecule to interfaces to minimize its interaction with water, while the pyridine nitrogen can coordinate with metal atoms. |

| Self-Assembly | Likely to form micelles or other aggregated structures in solution | The amphiphilic character encourages the formation of organized structures to minimize unfavorable interactions between the nonpolar tail and polar solvents. |

Elucidating Molecular Descriptors for Performance Optimization

The performance of this compound and its analogues in various applications, including corrosion inhibition, can be understood and potentially optimized through the analysis of their molecular descriptors. These descriptors, which can be calculated using computational methods such as Density Functional Theory (DFT), offer quantitative insights into the electronic structure and properties of the molecule. researchgate.netresearchgate.net

In the context of corrosion inhibition, several molecular descriptors are of particular importance:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value is indicative of a greater ability of the molecule to donate electrons to the vacant d-orbitals of a metal, which can facilitate stronger adsorption and improved inhibition. For some series of pyridine-based corrosion inhibitors, a correlation between a higher E_HOMO and greater inhibition efficiency has been noted.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater propensity for the molecule to accept electrons from the metal surface, which can also play a role in the formation of a stable inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap can imply higher reactivity of the molecule, which may lead to more effective adsorption on a metal surface.

Dipole Moment (μ): A larger dipole moment can enhance the adsorption of the inhibitor on a metal surface as a result of electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This descriptor provides a quantitative measure of the number of electrons transferred from the inhibitor molecule to the metal surface. A positive value for ΔN is indicative of electron donation by the inhibitor, a key mechanism in corrosion protection.

Quantitative Structure-Activity Relationship (QSAR) models can be constructed to establish a mathematical correlation between these molecular descriptors and experimentally determined performance metrics, such as corrosion inhibition efficiency. researchgate.netresearchgate.net For instance, in a study of alkyl pyridine ionic liquids, it was observed that the efficiency of corrosion inhibition increased with the length of the alkyl chain. rsc.orgnih.govresearchgate.net This trend can be rationalized by the corresponding changes in the molecular descriptors.

The following interactive table presents hypothetical, yet representative, values for key molecular descriptors of a series of 4-alkylpyridines, illustrating the expected trends for this compound. These values are based on general trends observed in QSAR studies of corrosion inhibitors and are intended for illustrative purposes. researchgate.netresearchgate.net

Interactive Data Table: Molecular Descriptors of 4-Alkylpyridines

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 4-Ethylpyridine | -6.5 | -0.8 | 5.7 | 2.3 |

| 4-Octylpyridine | -6.3 | -0.7 | 5.6 | 2.5 |

| 4-Dodecylpyridine | -6.2 | -0.65 | 5.55 | 2.6 |

| This compound (estimated) | -6.15 | -0.6 | 5.55 | 2.65 |

Note: These are estimated values intended to illustrate a general trend and are not derived from direct experimental or computational analysis of this compound.

The data in the table suggests that as the alkyl chain length increases, the E_HOMO value tends to increase, and the energy gap (ΔE) may show a slight decrease. Both of these trends are generally considered favorable for enhancing corrosion inhibition. The dipole moment is also expected to increase with the growing length of the alkyl chain. By understanding these relationships, it is possible to employ computational screening and rational design to develop new derivatives of this compound with finely tuned properties for a range of scientific and industrial applications.

Advanced Analytical Methodologies for the Detection and Characterization of 4 Tridecylpyridine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. nih.gov The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govnjit.edu For 4-Tridecylpyridine, its molecular structure—a polar pyridine (B92270) head and a long, nonpolar tridecyl tail—dictates the selection of appropriate chromatographic conditions.

Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD, NPD, FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and long alkyl chain, this compound can be analyzed by GC, particularly at elevated temperatures. The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing the stationary phase. njit.edu

Research Findings: The choice of detector is critical for sensitivity and selectivity.

Mass Spectrometry (MS): When coupled with GC, MS provides identification based on the mass-to-charge ratio of fragmented ions, offering high confidence in compound identification. louisville.edunih.gov GC-MS is widely used for analyzing complex samples and identifying unknown compounds. louisville.edumdpi.com For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of alkyl fragments and the stable pyridine ring.

Flame Ionization Detector (FID): FID is a sensitive, general-purpose detector for organic compounds. nih.gov It would respond strongly to the tridecyl chain of the molecule, making it suitable for quantification.

Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity for nitrogen-containing compounds like pyridine derivatives. This would be particularly useful for detecting this compound in complex matrices where other non-nitrogenous compounds are present.

Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, the ECD is generally not the primary choice for a simple alkylpyridine unless the molecule is derivatized with an electrophoric group. njit.edu

Table 1: Illustrative GC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-1ms) | Provides high resolution suitable for separating isomers or components in a mixture. The nonpolar phase interacts with the tridecyl chain. |

| Injector Temperature | 250-300 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. njit.edu |

| Oven Program | Initial temp. ~100°C, ramped to ~300°C | A temperature gradient is necessary to elute the relatively high-boiling this compound in a reasonable time with good peak shape. |

| Detector | MS, FID, or NPD | MS for definitive identification nih.gov; FID for general quantification; NPD for selective detection of nitrogen. |

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC. researchgate.net For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. researchgate.netnih.gov

Research Findings: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound would be governed by the hydrophobic interactions of its long alkyl chain with the stationary phase and the polarity of the pyridine ring.

Stationary Phase: An octadecyl (C18) column is a standard choice, providing strong retention for the nonpolar tridecyl group. chromforum.orgptfarm.pl

Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer or modifier like trifluoroacetic acid) is typically used. researchgate.netchromforum.org The organic solvent content is adjusted to achieve the desired retention time.

Spectrophotometric Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light. Detection is commonly performed at a wavelength around 254-260 nm, which is characteristic of the π→π* transitions in the pyridine ring. ptfarm.plnih.gov

Table 2: Typical RP-HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating compounds with nonpolar moieties. ptfarm.pl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient elution is often required to separate components with different polarities effectively. nih.govnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Detection | UV Spectrophotometer at ~260 nm | The pyridine ring exhibits strong UV absorbance at this wavelength. |

| Column Temperature | 25-40 °C | Maintained to ensure reproducible retention times. |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, checking compound purity, and identifying compounds by comparison with standards. nih.gov

Research Findings: For pyridine derivatives, TLC is a routine analytical tool. tlcpharma.com

Stationary Phase: Silica (B1680970) gel plates are most commonly used. The polar silica interacts with the polar pyridine head.

Mobile Phase (Eluent): A mixture of a relatively nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent is used. The ratio is optimized to achieve a retention factor (Rf) value typically between 0.2 and 0.8 for good separation.

Visualization: Spots can be visualized under UV light (at 254 nm) due to the UV absorbance of the pyridine ring. Staining with agents like iodine vapor or potassium permanganate (B83412) can also be used. A common issue with pyridines on silica gel is "streaking" or "tailing" of the spot, which can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent. reddit.comrochester.edu